molecular formula C21H24N6O2 B2668635 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide CAS No. 2309259-07-0

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide

Cat. No.: B2668635
CAS No.: 2309259-07-0
M. Wt: 392.463
InChI Key: OCVBODKTDCUBLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide involves multiple steps. One common synthetic route includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The mixture is then poured into ice-cold water to precipitate the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidinyl and methoxybenzamide moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as c-Met and Pim-1 kinases. It inhibits these kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the activity of caspase-9 and reducing the levels of phosphorylated PI3K, AKT, and mTOR .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(21(28)16-8-3-4-9-17(16)29-2)15-12-26(13-15)19-11-10-18-22-23-20(27(18)24-19)14-6-5-7-14/h3-4,8-11,14-15H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBODKTDCUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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